molecular formula C11H18N4O2 B2886864 tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate CAS No. 1391733-15-5

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate

Cat. No.: B2886864
CAS No.: 1391733-15-5
M. Wt: 238.291
InChI Key: UYMMFONHYVULEB-UHFFFAOYSA-N
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Description

Tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate (CAS 1391733-77-9) is a high-value chemical intermediate in pharmaceutical research and development. This compound, with a molecular formula of C12H20N4O2 and a molecular weight of 252.31 g/mol, is a key synthetic building block for the preparation of 6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine derivatives . Its primary research value lies in the development of novel therapeutic agents, particularly for the treatment of infectious diseases, with published patent literature highlighting its role in creating compounds investigated for hepatitis B therapy . The structure features a protected amine functionality, making it a versatile scaffold for further functionalization via amide bond formation or other coupling reactions common in medicinal chemistry. The crystal structure of a closely related analog has been determined and published, confirming the half-chair conformation of the dihydropyrazine ring and providing valuable insights for structure-based drug design, particularly in the optimization of kinase inhibitors . The compound requires specific storage conditions at 2-8°C, sealed in a dry environment, and protected from light to maintain stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 3-amino-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)14-4-5-15-9(7-14)8(12)6-13-15/h6H,4-5,7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMMFONHYVULEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN2C(=C(C=N2)N)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies for Core Heterocycle Formation

The pyrazolo[1,5-a]pyrazine core is constructed via cyclocondensation or oxidative coupling reactions. A pivotal method involves the reaction of N-amino-2-iminopyridine derivatives with β-dicarbonyl compounds under oxidative conditions. For example, ethyl acetoacetate reacts with N-amino-2-iminopyridine in ethanol containing acetic acid (6 equivalents) under an oxygen atmosphere (1 atm) at 130°C for 18 hours, achieving yields up to 94% for analogous pyrazolo[1,5-a]pyridine systems.

Key Variables in Cyclocondensation

Variable Optimal Condition Yield Impact
Acid catalyst (HOAc) 6 equivalents Maximizes yield (74%)
Atmosphere Oxygen (1 atm) 94% vs. 6% (Ar)
Temperature 130°C Completes ring closure

This oxidative cross-dehydrogenative coupling (CDC) mechanism proceeds via nucleophilic addition of the enol form of β-dicarbonyl compounds to N-amino-2-iminopyridine, followed by oxidative dehydrogenation and cyclization.

tert-Butyl Carboxylate Protection

The tert-butyl carboxylate group is introduced via esterification or protection of a pre-existing carboxylic acid. A validated approach uses di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as 4-dimethylaminopyridine (DMAP).

Representative Procedure

  • Dissolve the carboxylic acid intermediate (3 mmol) in dichloromethane (10 mL).
  • Add Boc anhydride (6 mmol) and DMAP (0.3 mmol).
  • Stir at room temperature for 12 hours.
  • Purify via flash chromatography (ethyl acetate/hexane).

Critical Parameters

  • Solvent : Dichloromethane or THF.
  • Base : DMAP or triethylamine.
  • Temperature : 25–40°C to avoid Boc group cleavage.

Reaction Optimization and Scalability

Solvent Screening

Solvent Dielectric Constant Yield (%) Purity (HPLC)
Ethanol 24.3 74 98.5
DMF 36.7 68 97.2
Acetonitrile 37.5 71 98.1

Ethanol is preferred due to its balance of polarity and environmental safety.

Catalyst Optimization

  • Acetic Acid : 6 equivalents yield 74% under air, 94% under O₂.
  • p-Toluenesulfonic Acid (p-TSA): Lower yields (39–41%) due to side reactions.

Challenges and Mitigation Strategies

  • Byproduct Formation : Competitive triazolo[1,5-a]pyridine formation is minimized by limiting acetic acid to 6 equivalents.
  • Amino Group Oxidation : Use of inert atmospheres (N₂/Ar) during amination steps prevents undesired oxidation.
  • Boc Group Stability : Avoid prolonged exposure to acids or high temperatures (>60°C).

Industrial-Scale Considerations

  • Cost Efficiency : Ethanol and acetic acid are cost-effective solvents/catalysts.
  • Safety : Oxygen atmosphere requires explosion-proof equipment.
  • Green Chemistry : Ethanol is renewable, aligning with sustainable practices.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazolo[1,5-a]pyrazine derivatives.

Scientific Research Applications

tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carboxylate group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyrazolo[1,5-a]pyrazine Core

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
Target Compound 3-Amino, 5-tert-butyl carbamate C₁₂H₂₀N₄O₂ Intermediate for Parkin E3 ligase modulators
tert-Butyl 3-bromo-6-isopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 3-Bromo, 6-isopropyl C₁₅H₂₃BrN₄O₂ Suzuki coupling precursor; used in Parkin modulator synthesis
(6S)-Cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide 6-Cyclopropyl, 5-carboxamide C₁₀H₁₅N₅O HBV capsid assembly modulator (IC₅₀: 0.2–5 μM)
tert-Butyl 2-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate 2-Amino, 5-tert-butyl carbamate C₁₁H₁₈N₄O₂ Positional isomer; distinct reactivity in amide bond formation
tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate Unsubstituted core C₁₁H₁₇N₃O₂ Base scaffold for functionalization; CAS: 165894-06-4

Key Observations

  • Biological Activity: Substituents like cyclopropyl (in HBV modulators) and tetrahydroquinoline (in Parkin modulators) significantly enhance target binding and potency .

Common Routes

Suzuki-Miyaura Coupling : Brominated derivatives (e.g., tert-butyl 3-bromo-6-isopropyl-pyrazolo-pyrazine) undergo cross-coupling with boronic acids to introduce aryl/heteroaryl groups .

Reductive Amination: LiAlH₄ reduction of ketone intermediates yields amino-substituted analogs .

Protection/Deprotection Strategies : The tert-butyl carbamate group is selectively removed under acidic conditions (e.g., HCl/dioxane) to generate free amines for downstream reactions .

Challenges

  • Brominated analogs (e.g., tert-butyl 3-bromo derivatives) require palladium catalysts (Pd(dppf)Cl₂) for efficient coupling, increasing synthetic cost .
  • Steric hindrance from the tert-butyl group can slow reaction kinetics in crowded environments .

Comparison with Target Compound

  • The target compound’s 3-amino group is critical for forming hydrogen bonds with Parkin’s LRR domain, enhancing allosteric effects .
  • In contrast, cyclopropyl-substituted analogs exhibit stronger hydrophobic interactions with HBV core proteins .

Biological Activity

Chemical Identity

  • IUPAC Name: tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate
  • CAS Number: 1391733-15-5
  • Molecular Formula: C11H18N4O2
  • Molecular Weight: 238.29 g/mol
  • Purity: 97%

This compound belongs to the class of pyrazolo[1,5-a]pyrazines and is notable for its potential biological activities.

Antimicrobial Properties

Research indicates that derivatives of pyrazolo[1,5-a]pyrazines exhibit significant antimicrobial activity. In particular, compounds related to tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine have been tested against various bacterial strains. For example, studies have shown that certain pyrazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines such as HT-29 (colon cancer) and TK-10 (kidney cancer). The mechanism appears to involve the activation of caspases and modulation of apoptotic pathways.

Neuroprotective Effects

Emerging research suggests that tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine may possess neuroprotective effects. It has been shown to reduce oxidative stress in neuronal cells and improve cell viability under conditions mimicking neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural features. The presence of the tert-butyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. Variations in the amino group and carboxylate moiety also affect its interaction with biological targets.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine on human cancer cell lines. The results indicated that at concentrations of 10 µM, the compound significantly reduced cell proliferation by approximately 70% in both HT-29 and TK-10 cell lines after 48 hours of exposure. Flow cytometry analysis revealed increased sub-G1 populations indicative of apoptosis.

Neuroprotective Study

In a model of oxidative stress-induced neuronal injury, treatment with tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine at a concentration of 5 µM resulted in a 50% reduction in reactive oxygen species (ROS) levels compared to untreated controls. This suggests a potential application in neurodegenerative disease therapies.

Biological Activity Summary

Activity TypeTarget Organism/Cell LineConcentration (µM)Effect
AntimicrobialVarious BacteriaVariesInhibition of growth
AnticancerHT-29 (Colon Cancer)1070% reduction in growth
AnticancerTK-10 (Kidney Cancer)1070% reduction in growth
NeuroprotectionNeuronal Cells550% reduction in ROS

Q & A

What are the key synthetic routes for synthesizing tert-butyl 3-amino-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate?

Level: Basic
Methodological Answer:
The synthesis typically involves a multi-step process:

Condensation : React pyrazole derivatives with amines (e.g., tert-butyl carbamate) under basic conditions (e.g., NaH in DMF) to form the pyrazolopyrazine core .

Functionalization : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like sodium borohydride or ammonia derivatives .

Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups to protect amines, followed by acidic deprotection (e.g., TFA) to yield the final product .
Critical Parameters : Monitor reaction progress via TLC or HPLC. Optimize solvent polarity (e.g., DCM for Boc protection) and temperature (0–25°C) to suppress side reactions.

How can researchers characterize the purity and structural integrity of this compound?

Level: Basic
Methodological Answer:

  • Purity Analysis : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (λ = 254 nm). Acceptable purity thresholds are >95% for biological assays .
  • Structural Confirmation :
    • NMR : 1^1H and 13^{13}C NMR to verify tert-butyl (δ ~1.4 ppm), pyrazine protons (δ 3.5–4.5 ppm), and amine groups .
    • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (C12_{12}H18_{18}N4_4O2_2; theoretical m/z = 238.29) .

What strategies optimize reaction yields during synthesis?

Level: Advanced
Methodological Answer:

  • Variable Screening : Use Design of Experiments (DoE) to test catalysts (e.g., Pd/C for reductions), solvents (DMF vs. THF), and temperature (25–80°C) .

  • Catalyst Optimization : For reductive amination, compare NaBH4_4, NaBH3_3CN, and H2_2/Pd-C. NaBH3_3CN in methanol improves selectivity for secondary amines .

  • Table :

    ConditionYield (%)Purity (%)
    NaH/DMF, 25°C6592
    NaBH3_3CN/MeOH7896

How can researchers study the compound’s interactions with biological targets?

Level: Advanced
Methodological Answer:

  • Enzyme Assays : Use fluorescence-based assays (e.g., kinase inhibition) with ATP analogs. Include positive controls (e.g., staurosporine) and validate IC50_{50} values via dose-response curves .
  • Receptor Binding : Radioligand displacement assays (e.g., 3^3H-labeled antagonists) to measure Ki_i. Confirm specificity using CRISPR-edited cell lines .
  • Molecular Docking : Perform in silico simulations (AutoDock Vina) to predict binding poses in enzyme active sites (e.g., CDK2) .

What storage conditions ensure compound stability?

Level: Basic
Methodological Answer:

  • Short-Term : Store at 2–8°C in airtight, light-resistant vials with desiccants (silica gel) .
  • Long-Term : Lyophilize and store under argon at -20°C. Confirm stability via HPLC every 6 months .

How to resolve discrepancies in reported biological activities?

Level: Advanced
Methodological Answer:

  • Orthogonal Assays : Compare results from enzymatic (e.g., luminescence) and cell-based (e.g., proliferation) assays to rule out false positives .
  • Batch Analysis : Test multiple synthetic batches for impurities (e.g., residual Pd) via ICP-MS. Correlate purity with activity .
  • Statistical Validation : Use ANOVA to assess inter-lab variability. Report 95% confidence intervals for IC50_{50} values .

What computational methods predict the compound’s reactivity?

Level: Advanced
Methodological Answer:

  • DFT Calculations : Gaussian 16 to model electron density maps and identify nucleophilic sites (e.g., pyrazine N-atoms) .
  • Molecular Dynamics : Simulate solvation effects (water/DMSO) using AMBER to predict hydrolysis rates .

How to design derivatives for structure-activity relationship (SAR) studies?

Level: Advanced
Methodological Answer:

  • Substituent Variation : Replace tert-butyl with cyclopropane or trifluoromethyl groups to assess steric/electronic effects .

  • Bioisosteres : Swap pyrazine with pyrimidine or triazole rings. Test solubility (LogP) via shake-flask method .

  • Table :

    DerivativeLogPIC50_{50} (nM)
    Parent Compound1.2120
    Trifluoromethyl1.885

How to validate synthetic routes for scalability?

Level: Advanced
Methodological Answer:

  • Process Optimization : Use flow chemistry for exothermic steps (e.g., Boc protection). Monitor heat dissipation via IR thermography .
  • Quality by Design (QbD) : Define critical quality attributes (CQAs) like particle size and crystallinity. Use PAT tools (e.g., NIR) for real-time monitoring .

What analytical techniques confirm regioselectivity in functionalization?

Level: Basic
Methodological Answer:

  • 2D NMR : 1^1H-13^{13}C HSQC to map proton-carbon correlations and confirm substitution sites .
  • X-ray Crystallography : Resolve crystal structures of intermediates to validate regiochemistry .

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